molecular formula C19H22N6O B2648926 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 955306-30-6

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2648926
CAS No.: 955306-30-6
M. Wt: 350.426
InChI Key: NYZQPCIJFHVZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-7-13(2)9-15(8-12)25-19-16(10-23-25)18(21-11-22-19)24-5-3-14(4-6-24)17(20)26/h7-11,14H,3-6H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZQPCIJFHVZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 285.35 g/mol
  • IUPAC Name : this compound

The biological activity of pyrazolo[3,4-d]pyrimidines often involves:

  • Inhibition of Enzymes : These compounds can inhibit various kinases and enzymes involved in cell signaling pathways. For instance, they have shown inhibitory effects on epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival .
  • Modulation of Protein Function : By binding to specific receptors or proteins, these compounds can alter their activity and influence downstream signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR with significant potency, making it a candidate for cancer therapies targeting this receptor .
  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can effectively reduce cell proliferation in various cancer cell lines .

Antiviral Activity

The antiviral properties of related compounds suggest potential efficacy against viral infections:

  • Inhibition of Viral Replication : Some derivatives in the pyrazolo[3,4-d]pyrimidine class have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) . The mechanism likely involves interference with viral replication processes.

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines and evaluating their biological activities. Key findings include:

StudyCompoundBiological ActivityIC50 ValueReference
1Pyrazolo derivative AEGFR Inhibition0.12 μM
2Pyrazolo derivative BHSV-1 Inhibition69% plaque reduction
3Pyrazolo derivative CRSV InhibitionEC50 = 5–28 μM

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates:

  • Absorption : Generally well absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via kidneys with a favorable bioavailability profile .

Scientific Research Applications

Cancer Therapy

The compound has shown promise in targeting specific proteins involved in cancer progression. Notably, it has been explored as an inhibitor of polo-like kinase 1 (Plk1), a mitotic-specific target that is often deregulated in various cancers. Inhibitors of Plk1 have been designed to minimize off-target effects while maintaining efficacy against cancer cells. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can effectively disrupt protein-protein interactions essential for tumor cell proliferation and survival .

Case Study : A study identified novel inhibitors derived from pyrazolo[3,4-d]pyrimidine scaffolds that demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells. These compounds induced apoptosis in cancer cells through the inhibition of Plk1's polo-box domain, leading to mitotic arrest and subsequent cell death .

Antibacterial Activity

Recent investigations have highlighted the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives against various bacterial strains. The mechanism involves the inhibition of bacterial DNA polymerases and other essential enzymes necessary for bacterial growth.

Case Study : A series of substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that these compounds exhibited potent antibacterial activity by disrupting critical cellular processes within the bacteria .

Inhibition of Protein Kinases

The compound has also been studied for its ability to inhibit various protein kinases beyond Plk1. This includes potential applications in treating diseases characterized by dysregulated kinase activity.

Research Findings : Compounds with a pyrazolo[3,4-d]pyrimidine core have been shown to inhibit kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases. The selectivity and potency of these compounds make them suitable candidates for further development as therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
Cancer TherapyPolo-like kinase 1Inhibition of protein-protein interactions
AntibacterialDNA polymeraseDisruption of bacterial growth
Kinase InhibitionVarious kinasesInhibition of kinase activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperidine-4-carboxamide
  • Key Difference : The pyrazole ring is substituted with a methyl group instead of 3,5-dimethylphenyl.
  • Implications :
    • Reduced steric bulk compared to the dimethylphenyl group may lower binding affinity to hydrophobic pockets in targets.
    • Simplified synthesis due to smaller substituent size, as seen in analogous reactions using formamide reflux .
  • Applications : A candidate for studying minimal substituent requirements in kinase inhibitors .
1-[(4-Chlorophenyl)methyl]-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
  • Key Difference : A 4-chlorobenzyl group replaces the dimethylphenyl, and the piperidine is substituted with 3,5-dimethyl groups.
  • Dimethylpiperidine introduces steric hindrance, possibly altering selectivity compared to the carboxamide in the target compound .

Modifications on the Piperidine Moiety

1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic Acid
  • Key Difference : The piperidine bears a carboxylic acid (C17H17N5O2) instead of a carboxamide.
  • Implications: Carboxylic acid increases polarity, reducing cell permeability but improving solubility in aqueous environments. Potential for salt formation (e.g., sodium salts) to enhance bioavailability, unlike the neutral carboxamide .
1-[1-(4-Methylphenyl)-6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine
  • Key Difference : A methylsulfanyl group at position 6 and a 4-methylphenyl substituent on the pyrazole.
  • Implications: Methylsulfanyl (C18H21N5S) introduces sulfur, which may improve metabolic stability or act as a leaving group in prodrugs.

Comparative Data Table

Compound Name Pyrazole Substituent Pyrimidine/Piperidine Modification Molecular Formula Key Properties
1-[1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide 3,5-Dimethylphenyl Piperidine-4-carboxamide C19H22N6O High lipophilicity, hydrogen bonding potential
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperidine-4-carboxamide Methyl Piperidine-4-carboxamide C12H17N7O Simplified structure, lower steric hindrance
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Phenyl Piperidine-4-carboxylic acid C17H17N5O2 Increased polarity, salt-forming capability
1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine 4-Methylphenyl, S-CH3 Piperidine C18H21N5S Sulfur-enhanced stability, moderate bulk

Q & A

Q. What synthetic methodologies are recommended for preparing pyrazolo[3,4-d]pyrimidine derivatives like 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide?

The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide (HCONH₂) at 80°C for 10 hours to form the pyrazolo[3,4-d]pyrimidin-4-one core . Subsequent functionalization of the piperidine moiety may require coupling reactions with sulfonyl chlorides or acylating agents under controlled pH and temperature . Recrystallization from dimethylformamide (DMF) is often used for purification .

Q. How can researchers confirm the structural identity of this compound?

Key techniques include:

  • NMR spectroscopy : Analyze aromatic proton signals in the pyrazolo[3,4-d]pyrimidine ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 407.182 for C₂₁H₂₃N₅O₂) .
  • X-ray crystallography : Resolve the piperidine-carboxamide conformation and substituent positioning .

Q. What safety precautions are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .
  • Avoid exposure to moisture if synthesizing hydrochloride salts (e.g., hygroscopic piperidine derivatives) .
  • Follow waste disposal protocols for halogenated byproducts (e.g., chlorophenyl intermediates) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines computation and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for cyclocondensation reactions . Machine learning models trained on pyrazolo[3,4-d]pyrimidine datasets can further reduce trial-and-error experimentation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related derivatives?

  • Fluorine substitution : Introduce fluorobenzamide groups at the pyrimidine ring to enhance binding affinity (e.g., 5-(fluorobenzoylamino) derivatives) .
  • Piperidine modifications : Replace the carboxamide with sulfonamide or ester groups to evaluate solubility and target engagement .
  • Biological assays : Use kinase inhibition assays (e.g., protein phosphatase-1) to quantify potency shifts caused by substituent changes .

Q. How can statistical experimental design improve reaction yields?

Apply Design of Experiments (DoE) to optimize variables:

  • Central composite design : Test interactions between reaction time, temperature, and reagent stoichiometry .
  • Response surface methodology (RSM) : Maximize yield for multi-step syntheses (e.g., coupling and cyclization steps) .
    For example, a 2³ factorial design reduced the number of experiments by 40% while identifying optimal HCONH₂ volumes and reflux durations .

Q. What analytical techniques resolve contradictions in biological activity data?

  • Metabolic stability assays : Use hepatic microsomes to differentiate intrinsic activity from pharmacokinetic effects .
  • Crystallographic studies : Compare ligand-binding modes in target proteins (e.g., kinase domains) to explain potency variations across analogs .
  • Proteomic profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Process intensification : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat transfer .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents .
  • Quality-by-design (QbD) : Implement real-time PAT (process analytical technology) to monitor critical quality attributes (e.g., particle size distribution) .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computed chemical shifts using tools like ACD/Labs or MNova .
  • Reaction optimization : Prioritize green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to align with sustainability goals .
  • Collaborative frameworks : Leverage open-source platforms (e.g., PubChem, RCSB PDB) to share structural and bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.